molecular formula C14H18ClN3S B4992688 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole

Cat. No. B4992688
M. Wt: 295.8 g/mol
InChI Key: MEBHQGQPIWQCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a synthetic organic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole has been studied for its potential use in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a pesticide and herbicide.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is not fully understood. It is believed to work by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungus.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on the biochemical and physiological processes in mammals. However, it has been shown to have some toxic effects on aquatic organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one limitation is its potential toxic effects on aquatic organisms, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole. One direction is the development of new drugs based on its antimicrobial and antifungal properties. Another direction is the study of its potential use as a pesticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects on aquatic organisms.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with potassium ethylxanthate to form the intermediate 4-chlorophenyl ethylthiocarbamate. This intermediate is then reacted with isobutylamine and sodium azide to form the final product, this compound.

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethylsulfanyl-4-(2-methylpropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-4-19-14-17-16-13(18(14)9-10(2)3)11-5-7-12(15)8-6-11/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBHQGQPIWQCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CC(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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